molecular formula C13H14ClNO3 B11019845 ethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]acetate

ethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]acetate

Cat. No.: B11019845
M. Wt: 267.71 g/mol
InChI Key: VNIHLQNXOHNUQM-BQYQJAHWSA-N
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Description

ETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propenoyl amide moiety, which is further substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ACETATE typically involves the reaction of ethyl acetate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction with propenoyl chloride to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ACETATE can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ACETATE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-CHLORO-2-(2-CHLOROPHENYL)ACETATE: This compound is similar in structure but lacks the propenoyl amide moiety.

    ETHYL (2-CHLOROBENZOYL)ACETATE: This compound has a similar ester group but differs in the substitution pattern on the benzene ring.

Uniqueness

ETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ACETATE is unique due to the presence of both the propenoyl amide and the 2-chlorophenyl groups. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

ethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]acetate

InChI

InChI=1S/C13H14ClNO3/c1-2-18-13(17)9-15-12(16)8-7-10-5-3-4-6-11(10)14/h3-8H,2,9H2,1H3,(H,15,16)/b8-7+

InChI Key

VNIHLQNXOHNUQM-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)/C=C/C1=CC=CC=C1Cl

Canonical SMILES

CCOC(=O)CNC(=O)C=CC1=CC=CC=C1Cl

solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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